2,3-Difluoro-6-methoxybenzonitrile
Overview
Description
2,3-Difluoro-6-methoxybenzonitrile is a synthetic organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 . It is a solid at room temperature and is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzonitrile core . This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient for the synthesis of such compounds .
Industrial Production Methods: Industrial production of 2,3-Difluoro-6-methoxybenzonitrile may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity . The process is designed to be environmentally benign and cost-effective, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, with reaction conditions typically involving mild bases or acids.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, with reaction conditions tailored to achieve the desired oxidation or reduction state.
Major Products Formed: The major products formed from these reactions include various substituted benzonitriles and their derivatives, which can be further utilized in chemical synthesis and industrial applications .
Scientific Research Applications
2,3-Difluoro-6-methoxybenzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence its reactivity and binding affinity to various biomolecules . These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
2,6-Difluoro-4-methoxybenzonitrile: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
2,3-Difluoro-4-methoxybenzonitrile: Another closely related compound with variations in the position of the methoxy group.
Uniqueness: 2,3-Difluoro-6-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
2,3-difluoro-6-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOINHYTZCDVZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397177 | |
Record name | 2,3-Difluoro-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221202-34-2 | |
Record name | 2,3-Difluoro-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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